4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
CAS No.: 2640828-78-8
Cat. No.: VC11822407
Molecular Formula: C16H13Cl2N3O3
Molecular Weight: 366.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640828-78-8 |
|---|---|
| Molecular Formula | C16H13Cl2N3O3 |
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | 4-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H13Cl2N3O3/c17-9-1-2-12(13(18)5-9)16(23)21-7-11(8-21)24-10-3-4-20-14(6-10)15(19)22/h1-6,11H,7-8H2,(H2,19,22) |
| Standard InChI Key | NLRQOAAEQPBLDL-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC(=NC=C3)C(=O)N |
| Canonical SMILES | C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC(=NC=C3)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three key moieties:
-
Pyridine-2-carboxamide: A six-membered aromatic ring with a carboxamide substituent at position 2, enhancing hydrogen-bonding potential .
-
Azetidine ring: A four-membered saturated nitrogen heterocycle, contributing conformational rigidity and influencing bioavailability .
-
2,4-Dichlorobenzoyl group: A benzoyl derivative with chlorine atoms at positions 2 and 4, known to enhance lipophilicity and target affinity .
The ether linkage between the azetidine and pyridine rings facilitates spatial flexibility, potentially enabling interactions with diverse biological targets.
Table 1: Theoretical Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₂N₃O₃ |
| Molecular Weight | 408.24 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 (amide NH, azetidine NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyridine N, ether O, two Cl) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible synthesis involves:
-
Pyridine-2-carboxamide Preparation: Starting from pyridine-2-carboxylic acid, converted to the carboxamide via reaction with ammonium chloride .
-
Azetidine Functionalization: Introducing the 2,4-dichlorobenzoyl group to azetidin-3-ol using acyl chloride under basic conditions .
-
Ether Coupling: Mitsunobu reaction between pyridine-2-carboxamide and the functionalized azetidine to form the ether linkage .
Challenges in Synthesis
-
Azetidine Reactivity: The strain in the four-membered ring necessitates mild conditions to prevent ring-opening .
-
Regioselectivity: Ensuring precise substitution at the azetidine’s 3-position requires careful protecting group strategies.
Biological Activity and Mechanism
Hypothesized Targets
Based on structural analogs, potential targets include:
-
Kinases: The pyridine-carboxamide motif resembles ATP-competitive kinase inhibitors (e.g., imatinib) .
-
GPCRs: The dichlorobenzoyl group may interact with hydrophobic pockets in G protein-coupled receptors .
Table 2: Comparative Activity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| 4-(2,4-Dichlorophenyl)-thiazole | D3 Receptor | 1.3 | 180-fold vs D2 |
| 1-(3-Dimethylaminobenzoyl)-azetidine | Serotonin Receptor | 12.4 | Moderate |
Pharmacokinetic and Toxicity Profiling
ADME Predictions
-
Absorption: High LogP suggests good intestinal permeability but potential P-glycoprotein efflux .
-
Metabolism: Likely hepatic oxidation via CYP3A4, with possible glucuronidation of the carboxamide .
Toxicity Risks
-
Off-Target Effects: Dichlorobenzoyl derivatives may inhibit hERG channels, necessitating cardiac safety assays .
-
Reactive Metabolites: Azetidine rings can form electrophilic intermediates, requiring glutathione trapping studies .
Applications in Drug Discovery
Central Nervous System (CNS) Agents
The compound’s ability to cross the blood-brain barrier (BBB) was modeled using the BBB score (0.87), indicating moderate CNS penetration .
Future Directions
Structural Modifications
-
Azetidine Replacement: Testing pyrrolidine or piperidine analogs to reduce ring strain.
-
Chlorine Substitution: Evaluating fluoro or methyl groups to modulate toxicity.
Collaborations for Validation
Partnerships with academic labs could advance target identification via phage display or CRISPR screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume